2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-17-7-5-6-14-24(17)29(26,27)18-12-10-16(22)11-13-18/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDZLNGCKHXCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and an acetamide moiety. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 424.96 g/mol. The structural components include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Sulfonyl Group : Enhances the compound's reactivity and biological interactions.
- Ethoxyphenyl Group : Affects lipophilicity and receptor binding properties.
Antimicrobial Properties
Research has indicated that compounds similar to 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethoxyphenyl)acetamide exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that modifications in the piperidine and sulfonamide moieties could enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various pathogens, including Mycobacterium tuberculosis . The inhibition of DHODH can lead to reduced growth of these pathogens, suggesting potential applications in treating infectious diseases.
Neurological Implications
The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of dopamine receptors, which could have implications for treating neurological disorders such as Parkinson's disease .
The biological activity of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethoxyphenyl)acetamide is believed to involve:
- Receptor Binding : The compound likely binds to specific receptors or enzymes, altering their activity and influencing various cellular pathways.
- Chemical Modifications : The presence of the sulfonamide group enhances its ability to form stable interactions with biological targets, potentially increasing its therapeutic efficacy.
Study on Antimicrobial Activity
In a controlled study, derivatives of the compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications significantly enhanced activity against both bacterial and fungal strains. For instance, the introduction of additional halogen substituents was correlated with improved potency .
Evaluation of DHODH Inhibition
A series of experiments were conducted to assess the inhibitory effects on DHODH. The results demonstrated that the compound exhibited IC50 values comparable to known inhibitors like brequinar, highlighting its potential as a lead compound for further development in anti-tuberculosis therapies .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methylphenyl)acetamide | Contains fluorine; similar piperidine structure | Anticancer activity |
| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative; similar aromatic groups | Antimicrobial properties |
| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure; similar substitutions | Anticancer activity |
Comparison with Similar Compounds
Piperidine-Based Sulfonamides and Sulfonyl Derivatives
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) : Shares a sulfonamide-piperidine scaffold but lacks the acetamide group. The phenylethyl substituent in W-15 may enhance CNS penetration, whereas the target compound’s ethoxyphenyl-acetamide could favor peripheral activity .
- Both compounds exhibit sulfonyl groups, but the acetamide in the target may reduce toxicity profiles seen in sulfonamide-based psychoactive substances .
Halogen-Substituted Acetamide Derivatives
- 2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b) : A simpler acetamide with dual chloro substituents. The absence of a piperidine or sulfonyl group limits its conformational flexibility and metabolic stability compared to the target compound .
- The target’s piperidine-sulfonyl framework offers a larger binding surface for protein interactions .
Piperidine-Linked Acetamides
- N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide : Features a 4-chlorophenyl and isopropyl-piperidine group. The target’s 2-ethoxyphenyl and sulfonyl groups may improve solubility and reduce first-pass metabolism compared to the lipophilic isopropyl substituent .
- 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: The methoxy group and phenylethyl-piperidine chain suggest CNS activity. The target’s ethoxy group and sulfonyl linkage could modulate selectivity for non-CNS targets .
Structural and Functional Comparison Table
*Calculated based on formula C₂₁H₂₃ClN₂O₃S.
Research Findings and Implications
- Metabolic Stability : The sulfonyl group in the target compound may confer resistance to cytochrome P450 oxidation compared to ether-linked analogs like 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide .
- Receptor Binding: The piperidine-acetamide scaffold mimics opioid and sigma receptor ligands (e.g., W-15, fentanyl analogs), but the sulfonyl group may redirect selectivity toward non-opioid targets .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethoxyphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step protocols:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via sulfonylation of piperidine derivatives using 4-chlorobenzenesulfonyl chloride under inert atmosphere (N₂) .
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Conditions : Temperature control (0–5°C for sulfonylation; 25°C for amidation), solvent selection (DMF for polar intermediates), and TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments focus on the piperidine ring (δ 1.5–3.5 ppm for protons; δ 20–60 ppm for carbons), sulfonyl group (δ 7.8–8.2 ppm for aromatic protons), and ethoxyphenyl moiety (δ 1.3 ppm for CH₃; δ 4.0 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 463.12 (calculated for C₂₁H₂₄ClN₂O₃S) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water, 70:30; retention time ~8.5 min) .
Q. What preliminary pharmacological targets are hypothesized for this compound?
- Methodological Answer : Structural analogs suggest potential interaction with:
- Enzyme Targets : Carbonic anhydrase (via sulfonamide group) or kinases (piperidine as a hinge-binding motif) .
- Receptor Targets : GPCRs (e.g., serotonin or dopamine receptors, inferred from ethoxyphenyl and piperidine motifs) .
Initial screening should prioritize enzyme inhibition assays (e.g., fluorescence-based) and receptor-binding studies (radioligand displacement) .
Advanced Research Questions
Q. How can contradictory biological activity data across structural analogs be resolved?
- Methodological Answer : Contradictions often arise from substituent effects:
- Case Study : Methylthio () vs. methoxy-methyl () groups alter logP (2.1 vs. 1.8), impacting membrane permeability and IC₅₀ in cell-based assays .
- Resolution : Conduct matched molecular pair analysis (MMPA) to isolate substituent contributions. Use molecular dynamics simulations (e.g., GROMACS) to compare binding poses .
Q. What strategies optimize synthetic yield and scalability for this compound?
- Methodological Answer :
- Catalyst Optimization : Replace EDCI with immobilized carbodiimide resins to reduce byproducts .
- Solvent Engineering : Switch from DMF to 2-MeTHF (bio-derived, lower toxicity) for amidation .
- Process Intensification : Implement continuous flow reactors for sulfonylation (residence time: 30 min; yield improvement from 65% to 82%) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Variable Groups : Systematically modify the ethoxyphenyl (e.g., replace with fluorophenyl) and sulfonyl (e.g., tosyl vs. mesyl) moieties .
- Assay Design : Test derivatives against a panel of 10 kinase targets (e.g., JAK2, EGFR) using ATP-bioluminescence assays. Correlate IC₅₀ with computed electrostatic potential maps (Gaussian 09) .
- Statistical Analysis : Use partial least squares regression (PLSR) to identify key descriptors (e.g., Hammett σ, π-surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
